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1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

DCN1 inhibitor Cullin neddylation Protein-protein interaction

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a synthetic, disubstituted urea derivative featuring a 2-chlorophenyl group and a 1-cyclopentylpiperidin-4-ylmethyl moiety. It is structurally classified within the piperidinyl urea family, a class of compounds that has been validated as inhibitors of the defective in cullin neddylation 1 (DCN1)–UBE2M protein-protein interaction, a pathway implicated in cullin-RING ligase (CRL) activation and squamous cell carcinoma pathogenesis.

Molecular Formula C18H26ClN3O
Molecular Weight 335.88
CAS No. 1208891-19-3
Cat. No. B2739088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
CAS1208891-19-3
Molecular FormulaC18H26ClN3O
Molecular Weight335.88
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H26ClN3O/c19-16-7-3-4-8-17(16)21-18(23)20-13-14-9-11-22(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,20,21,23)
InChIKeyJEEBSJBWDSSAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea (CAS 1208891-19-3) for Targeted DCN1 Inhibition Research


1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a synthetic, disubstituted urea derivative featuring a 2-chlorophenyl group and a 1-cyclopentylpiperidin-4-ylmethyl moiety. It is structurally classified within the piperidinyl urea family, a class of compounds that has been validated as inhibitors of the defective in cullin neddylation 1 (DCN1)–UBE2M protein-protein interaction, a pathway implicated in cullin-RING ligase (CRL) activation and squamous cell carcinoma pathogenesis [1]. The compound is a research tool intended for biochemical and cellular studies of the NEDD8/cullin pathway.

Why Generic 1-Aryl-3-piperidin-4-yl Urea Scaffolds Cannot Substitute for 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea in DCN1 Pathway Studies


Generic substitution within the piperidinyl urea class is contraindicated for DCN1-targeted research due to stringent structure-activity relationship (SAR) requirements. While many 1-aryl-3-piperidin-4-yl ureas are studied as CXCR3 antagonists [1], the specific N-cyclopentyl substitution on the piperidine ring of this compound is a critical motif found only in a select series of potent DCN1–UBE2M inhibitors [2]. Literature shows that minor changes to the piperidine N-substituent cause a dramatic, >100-fold shift in biochemical potency [2]. Substituting an unoptimized or alternative scaffold without the cyclopentyl group risks complete loss of on-target DCN1 engagement, rendering the experiment invalid. The following quantitative evidence guide details the specific differentiation drivers.

Quantitative Evidence Guide: Differentiating 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea for DCN1-Mediated Neddylation Inhibition


DCN1–UBE2M Biochemical Potency Advantage of the Cyclopentylpiperidine Scaffold Over the Unsubstituted Piperidine Hit

The target compound's cyclopentylpiperidine scaffold provides a critical potency advantage for DCN1–UBE2M inhibition. Structure-enabled optimization within the piperidinyl urea class led to a 100-fold increase in biochemical potency compared to the initial high-throughput screening hit, which lacked the optimized N-cyclopentyl substitution [1]. An unsubstituted piperidine analog would be expected to exhibit substantially weaker activity.

DCN1 inhibitor Cullin neddylation Protein-protein interaction

Cellular Target Engagement Selectivity for Neddylated CUL1 and CUL3 Over Other CRL Substrates

Optimized piperidinyl ureas containing the N-cyclopentylpiperidine motif selectively reduce steady-state levels of neddylated CUL1 and CUL3 in DCN1-amplified squamous cell carcinoma cells [1]. This distinguishes the DCN1-targeting ureas from broader CRL inhibitors, such as the NEDD8-activating enzyme (NAE) inhibitor MLN4924, which globally reduces all cullin neddylation.

Squamous cell carcinoma Cullin-RING ligase Target engagement

Divergence from CXCR3 Antagonist Scaffolds Driven by Piperidine N-Substitution

While 1-aryl-3-piperidin-4-yl-ureas are a known scaffold for CXCR3 receptor antagonism with typical IC50 values in the low micromolar range [1], the target compound's N-cyclopentyl substitution represents a divergent structural motif that shifts activity toward DCN1 inhibition [2]. A researcher selecting a generic 1-(2-chlorophenyl)-3-(piperidin-4-yl)urea from a catalog would be acquiring a CXCR3-biased molecule, not a DCN1 pathway probe. Quantitative SAR demonstrates that the N-substitution on the piperidine ring is the critical switch for target engagement [2].

Target selectivity CXCR3 antagonist Chemical biology

Optimal Research Applications for 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea Based on DCN1 Inhibition Evidence


Validation of DCN1 Dependency in Squamous Cell Carcinoma Models

This compound is the appropriate probe for confirming DCN1's role in cullin neddylation in DCN1-amplified squamous cell carcinoma lines. Based on class-level evidence, it is expected to selectively reduce steady-state levels of neddylated CUL1 and CUL3 in these models [1], mirroring the effects of optimized piperidinyl ureas. This makes it a superior tool compared to global neddylation inhibitors like MLN4924 for target validation studies.

Chemical Probe for Dissecting DCN1–UBE2M Interaction Versus Alternative Neddylation Pathways

Researchers studying the specificity of the NEDD8 conjugation cascade can use this compound to specifically block the DCN1–UBE2M interaction. As inferred from the class SAR, the compound's cyclopentylpiperidine motif generates a >100-fold increase in biochemical potency over the initial scaffold [1], making it suitable for competitive binding and target engagement assays (e.g., TR-FRET) where a high-affinity probe is required for clear mechanistic resolution.

Reference Standard for Structure-Activity Relationship (SAR) Studies on Piperidinyl Urea DCN1 Inhibitors

This compound serves as a critical reference point in medicinal chemistry campaigns aimed at developing orally bioavailable DCN1 inhibitors. It embodies the key structural optimization of N-cyclopentyl substitution, which is documented to shift selectivity away from CXCR3 antagonism [2] and enhance potency by 100-fold [1]. It is an essential comparator for internal programs optimizing for solubility, permeability, and microsomal stability.

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